molecular formula C18H16F2N2O3 B2475521 N-[Cyano-(2-methoxyphenyl)methyl]-2-[2-(difluoromethoxy)phenyl]acetamide CAS No. 1385409-53-9

N-[Cyano-(2-methoxyphenyl)methyl]-2-[2-(difluoromethoxy)phenyl]acetamide

Cat. No.: B2475521
CAS No.: 1385409-53-9
M. Wt: 346.334
InChI Key: LAKLWLMSNDTVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[Cyano-(2-methoxyphenyl)methyl]-2-[2-(difluoromethoxy)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyano group, a methoxyphenyl group, and a difluoromethoxyphenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-methoxyphenyl)methyl]-2-[2-(difluoromethoxy)phenyl]acetamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-methoxyphenyl)methyl]-2-[2-(difluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group and aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

N-[Cyano-(2-methoxyphenyl)methyl]-2-[2-(difluoromethoxy)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[Cyano-(2-methoxyphenyl)methyl]-2-[2-(difluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and aromatic rings play crucial roles in binding to target proteins or enzymes, leading to the modulation of biological activities. The exact pathways and targets vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-substituted cyanoacetamides and derivatives with different substituents on the aromatic rings. Examples include N-[cyano(2-methoxyphenyl)methyl]-N-phenylbenzamide .

Uniqueness

N-[Cyano-(2-methoxyphenyl)methyl]-2-[2-(difluoromethoxy)phenyl]acetamide is unique due to the presence of both methoxy and difluoromethoxy groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds.

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-2-[2-(difluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c1-24-16-9-5-3-7-13(16)14(11-21)22-17(23)10-12-6-2-4-8-15(12)25-18(19)20/h2-9,14,18H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKLWLMSNDTVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)CC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.